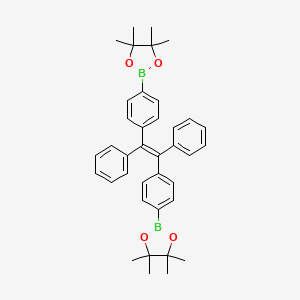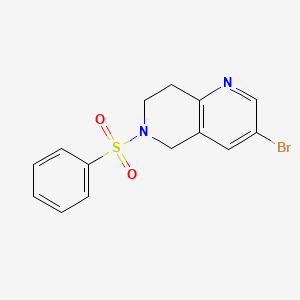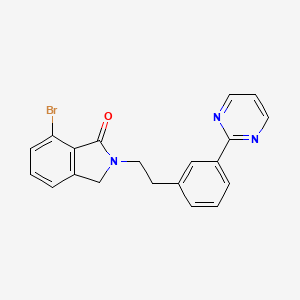
7-Bromo-2-(3-(pyrimidin-2-YL)phenethyl)isoindolin-1-one
Overview
Description
7-Bromo-2-(3-(pyrimidin-2-YL)phenethyl)isoindolin-1-one is a complex organic compound characterized by its bromine atom and pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-(3-(pyrimidin-2-YL)phenethyl)isoindolin-1-one typically involves multiple steps, starting with the construction of the isoindolin-1-one core. One common approach is the reaction of 3-(pyrimidin-2-YL)phenethylamine with an appropriate brominating agent under controlled conditions to introduce the bromine atom at the 7-position[_{{{CITATION{{{_1{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo1 ....
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: : The bromine atom can be oxidized to form a bromine oxide derivative.
Reduction: : The compound can be reduced to remove the bromine atom, resulting in a different functional group.
Substitution: : The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophiles such as sodium iodide (NaI) and aprotic solvents like dimethylformamide (DMF) are typically employed.
Oxidation: : Bromine oxide derivatives.
Reduction: : Derivatives lacking the bromine atom.
Substitution: : Alkyl or aryl-substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The biological activities of 7-Bromo-2-(3-(pyrimidin-2-YL)phenethyl)isoindolin-1-one include potential antiviral, anti-inflammatory, and anticancer properties. These activities make it a candidate for further research in drug development.
Medicine: In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets suggests it may be useful in treating various diseases.
Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique structure and reactivity make it valuable for creating innovative products.
Mechanism of Action
The mechanism by which 7-Bromo-2-(3-(pyrimidin-2-YL)phenethyl)isoindolin-1-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways would need to be identified through further research.
Comparison with Similar Compounds
Similar Compounds:
Isoindolin-1-one derivatives: : These compounds share the isoindolin-1-one core but differ in their substituents.
Brominated phenethylamines: : These compounds contain a phenethylamine structure with a bromine atom but lack the isoindolin-1-one moiety.
Pyrimidinyl-substituted compounds: : These compounds have a pyrimidinyl group but differ in their overall structure.
Uniqueness: 7-Bromo-2-(3-(pyrimidin-2-YL)phenethyl)isoindolin-1-one is unique due to its combination of the bromine atom, pyrimidinyl group, and isoindolin-1-one core. This combination provides distinct reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
7-bromo-2-[2-(3-pyrimidin-2-ylphenyl)ethyl]-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O/c21-17-7-2-6-16-13-24(20(25)18(16)17)11-8-14-4-1-5-15(12-14)19-22-9-3-10-23-19/h1-7,9-10,12H,8,11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUFNOYQDURHIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)Br)C(=O)N1CCC3=CC(=CC=C3)C4=NC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744167 | |
| Record name | 7-Bromo-2-{2-[3-(pyrimidin-2-yl)phenyl]ethyl}-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417190-47-6 | |
| Record name | 7-Bromo-2-{2-[3-(pyrimidin-2-yl)phenyl]ethyl}-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Propyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1511071.png)
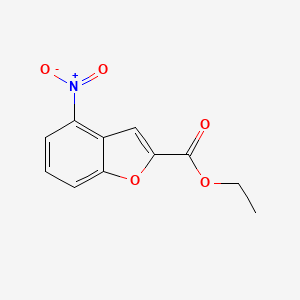
![2-Bromo-4-nitrobenzo[d]thiazole](/img/structure/B1511073.png)
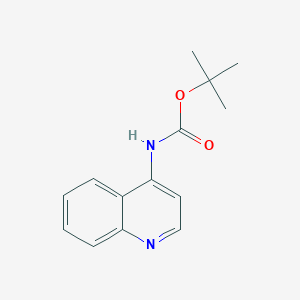

![3-Bromo-5-fluoro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1511080.png)
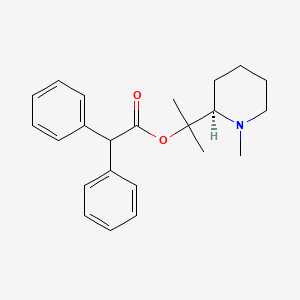
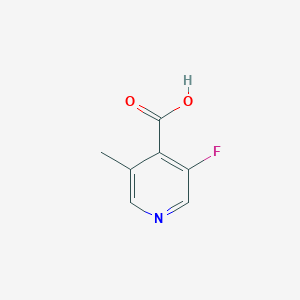
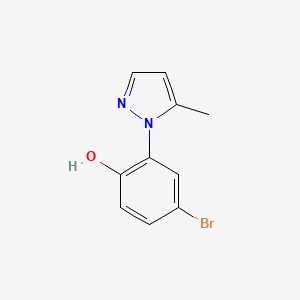
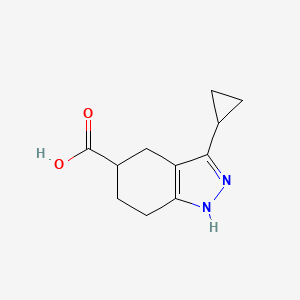
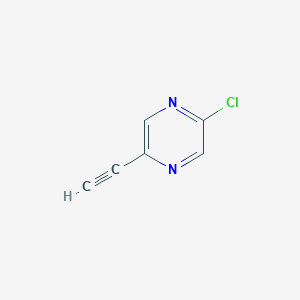
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride](/img/structure/B1511097.png)
